molecular formula C11H17NO5 B13325162 1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid

1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B13325162
M. Wt: 243.26 g/mol
InChI Key: RCVYTTGGYZVJIT-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

Scientific Research Applications

1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid can be compared to other Boc-protected amino acids, such as:

These compounds share the Boc protecting group, but their unique structures confer different reactivity and applications, highlighting the versatility of Boc-protected compounds in synthetic chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-11(8(14)15)5-4-7(13)6-11/h4-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYTTGGYZVJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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